molecular formula C29H29N3O B5701546 N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B5701546
M. Wt: 435.6 g/mol
InChI Key: ADDABRJJDSQJPT-MWAVMZGNSA-N
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Description

N-[3-(Benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a benzylidene-piperazinamine core. Its structure includes a 3-benzyloxy-substituted benzylidene group linked to a piperazine ring, which is further substituted with a 1-naphthylmethyl moiety.

Key structural attributes:

  • Benzylidene group: The 3-benzyloxy substitution introduces steric bulk and may influence electronic properties.
  • 1-Naphthylmethyl group: A lipophilic aromatic substituent that may enhance membrane permeability compared to phenyl analogs.

Properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O/c1-2-8-24(9-3-1)23-33-28-14-6-10-25(20-28)21-30-32-18-16-31(17-19-32)22-27-13-7-12-26-11-4-5-15-29(26)27/h1-15,20-21H,16-19,22-23H2/b30-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDABRJJDSQJPT-MWAVMZGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from

Compounds 3d–3i (Molecules, 2013) share a common N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl)amide backbone but differ in their acyl substituents. While these are amide derivatives rather than Schiff bases, their 3-benzyloxy aromatic core and substituent variations provide insights into structure-property relationships:

Compound Substituent Yield (%) Melting Point (°C) Key Functional Groups
3d 4-Methoxybenzamide 88 202–203 Amide, methoxy, aminothiazole
3i 2-(Naphthalen-1-yl)acetamide 81 246–247 Amide, naphthyl, aminothiazole

Comparison with Target Compound :

  • Substituent Lipophilicity : The 1-naphthylmethyl group in the target compound likely increases lipophilicity compared to 3d’s methoxybenzamide, similar to 3i’s naphthylacetamide. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • 3d’s 202–203°C) suggests that naphthyl groups may enhance crystalline packing via π-π stacking .

Piperazine-Based Analogues ( and )

describes (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine, which shares the benzylidene-piperazinamine core but differs in substituents:

  • Piperazine Substitution : A 2-methoxyphenyl group on the piperazine ring (vs. the target’s 1-naphthylmethyl) introduces polar character, possibly reducing lipophilicity .

’s compound, N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, is nearly identical to the target but includes an additional 4-methoxy group on the benzylidene ring. This substitution:

  • Increases Molecular Weight : Adds ~30 Da compared to the target, which could influence pharmacokinetics.

Enzyme Inhibitor Analogues ()

Patented FAAH inhibitors in (e.g., WO2009127944) feature ether-benzylidene piperidine carboxamides. While structurally distinct (piperidine vs. piperazine; carboxamide vs. amine), these compounds highlight the pharmacological relevance of benzylidene-heterocycle scaffolds. Key differences:

  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen may enable stronger hydrogen bonding or salt bridge formation.

Research Implications and Limitations

  • Data Gaps : Empirical data on the target’s solubility, bioactivity, and stability are absent in the provided evidence. Further studies are needed to validate theoretical comparisons.

Q & A

Basic: What are the standard synthetic protocols for N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine?

The compound is synthesized via a Schiff base condensation reaction between 3-(benzyloxy)benzaldehyde and 4-(1-naphthylmethyl)piperazine under mild acidic conditions (e.g., ethanol or methanol with catalytic acetic acid). Key steps include:

  • Aldehyde activation : The aldehyde group reacts with the primary amine of piperazine to form an imine bond (C=N).
  • Solvent optimization : Polar protic solvents (ethanol, methanol) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization is used to isolate the product. Yield typically ranges from 60–80% under optimized conditions.

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Maintaining 60–70°C prevents side reactions (e.g., aldehyde oxidation or piperazine dimerization).
  • Acid catalysis : Adding 1–2% acetic acid accelerates imine formation while minimizing hydrolysis .
  • Solvent selection : An ethanol-water mixture (4:1) improves solubility of both reactants and precipitates the product for easier isolation .
  • Real-time monitoring : TLC or HPLC tracking ensures reaction completion and identifies byproducts early .

Basic: What spectroscopic techniques are used for structural characterization?

  • NMR spectroscopy :
    • ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm), imine protons (δ ~8.3 ppm), and naphthylmethyl groups (δ 4.0–4.5 ppm).
    • ¹³C NMR confirms the C=N bond (δ ~160 ppm) and distinguishes benzyloxy carbons (δ ~70 ppm) .
  • FT-IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) validate the Schiff base structure .

Advanced: How can researchers resolve ambiguous spectral data (e.g., overlapping peaks in NMR)?

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign complex splitting patterns, particularly in the naphthylmethyl region .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to resolve ambiguities .
  • X-ray crystallography : Single-crystal analysis provides definitive bond lengths and angles for the imine and piperazine moieties .

Basic: What in vitro assays are used to assess biological activity?

  • Antimicrobial activity :
    • MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines) .
  • Anticancer screening :
    • MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Cytotoxicity :
    • Hemolysis assays on red blood cells to evaluate selectivity .

Advanced: How can contradictory activity data across different biological models be reconciled?

  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines to identify tissue-specific sensitivities. For example, higher activity in leukemia vs. solid tumors may reflect differences in membrane permeability .
  • Metabolic stability : Test compound degradation in liver microsomes; rapid metabolism in certain models (e.g., rodent hepatocytes) may explain reduced efficacy .
  • Target engagement assays : Use SPR or thermal shift assays to confirm binding to hypothesized targets (e.g., DNA topoisomerases or neurotransmitter receptors) .

Basic: What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
    • Example: High logP (>4) suggests strong membrane penetration but potential toxicity .
  • Molecular docking : AutoDock Vina screens for binding affinity to targets like serotonin receptors (5-HT₂A) or kinases .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Core modifications :
    • Replace the benzyloxy group with electron-withdrawing substituents (e.g., -Cl) to enhance DNA intercalation .
    • Introduce methyl groups on the piperazine ring to improve metabolic stability .
  • Bioisosteric replacement :
    • Swap naphthylmethyl with indole to modulate receptor selectivity (e.g., dopamine D₂ vs. 5-HT₃) .
  • Pharmacophore mapping : QSAR models identify critical hydrophobic (naphthyl) and hydrogen-bonding (imine) regions for activity .

Basic: What are common stability issues during storage?

  • Hydrolysis : The imine bond (C=N) is prone to hydrolysis in aqueous media. Store in anhydrous DMSO or under nitrogen at -20°C .
  • Photo-degradation : Protect from light using amber vials, as UV exposure cleaves the benzyloxy group .

Advanced: How can researchers validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockout : Generate cell lines lacking hypothesized targets (e.g., 5-HT receptors) and compare compound efficacy .
  • Proteome profiling : Use mass spectrometry-based chemoproteomics to identify off-target interactions .
  • In vivo models : Test activity in zebrafish xenografts or murine models with genetic modifications to confirm mechanism .

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